
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone, also known as CTM, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Wirkmechanismus
The exact mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone is not fully understood. However, it is believed to act on the GABAergic system by enhancing the activity of GABA-A receptors, which are responsible for inhibitory neurotransmission in the brain. This results in the suppression of neuronal excitability and the reduction of seizure activity.
Biochemical and Physiological Effects:
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has been shown to exhibit a wide range of biochemical and physiological effects, including anticonvulsant, anxiolytic, and muscle relaxant effects. It has also been shown to have sedative properties, which can be beneficial in the treatment of anxiety disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has several advantages for lab experiments, such as its high potency and selectivity for GABA-A receptors. However, it also has some limitations, such as its short half-life and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone, including the investigation of its potential use in the treatment of other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the mechanism of action of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone and to develop more potent and selective analogs of the compound. Finally, the development of new synthetic methods for (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone could lead to more efficient and cost-effective production of the compound.
Synthesemethoden
The synthesis of (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone involves the reaction of 2-phenylthiazol-4-ylamine with 4-cyclobutyl-1,4-diketone in the presence of acetic acid and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone in its pure form.
Wissenschaftliche Forschungsanwendungen
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has been extensively studied for its potential applications in various areas of scientific research, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to exhibit a wide range of pharmacological activities, such as anticonvulsant, anxiolytic, and muscle relaxant effects. (4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone has also been investigated for its potential use in the treatment of neurological disorders, such as epilepsy and anxiety disorders.
Eigenschaften
IUPAC Name |
(4-cyclobutyl-1,4-diazepan-1-yl)-(2-phenyl-1,3-thiazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c23-19(17-14-24-18(20-17)15-6-2-1-3-7-15)22-11-5-10-21(12-13-22)16-8-4-9-16/h1-3,6-7,14,16H,4-5,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZHPFZJMMTQOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyclobutyl-1,4-diazepan-1-yl)(2-phenylthiazol-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

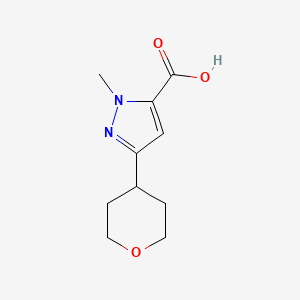
![3-methyl-2-oxo-N-(2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2618799.png)
![Methyl 6-acetyl-2-(3,5-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2618800.png)
![4-Isopropyl-2-[(3-methoxybenzyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B2618801.png)
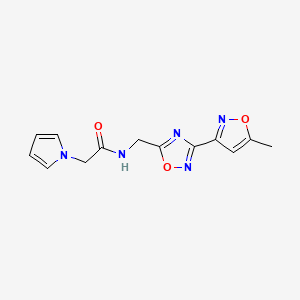
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B2618804.png)
![2-(4-((2,6-Dimethylmorpholino)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2618805.png)
![6'-amino-3'-ethyl-2-oxo-1-propyl-1,2-dihydro-2'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2618806.png)
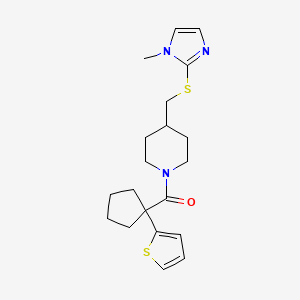
![7-[(2-Methylpropan-2-yl)oxycarbonylamino]thieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B2618813.png)
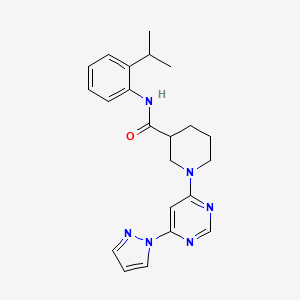

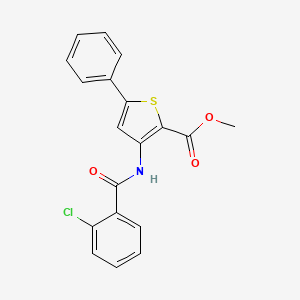
![(E)-3-[5-[4-chloro-3-(trifluoromethyl)phenyl]furan-2-yl]-2-cyano-N-(furan-2-ylmethyl)prop-2-enamide](/img/structure/B2618821.png)